molecular formula C23H18N2O6S B11597251 2-methyl-5-nitro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

2-methyl-5-nitro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

Cat. No.: B11597251
M. Wt: 450.5 g/mol
InChI Key: OAJOWCXFHXLCQD-UHFFFAOYSA-N
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Description

The compound you’ve described is a complex heterocyclic organic molecule. Let’s break it down:

    Name: 2-methyl-5-nitro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

    Structure: It contains a thiazole ring (a five-membered ring with three carbon, one sulfur, and one nitrogen atom) and a benzenesulfonamide group.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products formed would vary based on the reaction type.

Scientific Research Applications

This compound’s applications span several fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Investigate its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Industry: Consider its use in dyes, biocides, or other specialty chemicals.

Mechanism of Action

The exact mechanism remains elusive due to limited information. researchers would study its interactions with cellular targets, pathways, and potential therapeutic effects.

Comparison with Similar Compounds

While I don’t have a direct comparison for this specific compound, it likely shares features with other thiazole-containing molecules, such as sulfathiazole, Ritonavir, and Abafungin . These compounds exhibit diverse biological activities.

Remember that further research and experimental data are necessary to fully understand this compound’s properties and applications

Properties

Molecular Formula

C23H18N2O6S

Molecular Weight

450.5 g/mol

IUPAC Name

2-methyl-5-nitro-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

InChI

InChI=1S/C23H18N2O6S/c1-13-9-10-14(25(27)28)11-21(13)32(29,30)24-18-12-17-22-19(26)7-4-8-20(22)31-23(17)16-6-3-2-5-15(16)18/h2-3,5-6,9-12,24H,4,7-8H2,1H3

InChI Key

OAJOWCXFHXLCQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5

Origin of Product

United States

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